N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide, also known as IBNtxA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperidine derivatives, which have been shown to exhibit various pharmacological activities.
Wirkmechanismus
The mechanism of action of N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide involves its binding to the μ-opioid receptor, which results in the activation of downstream signaling pathways. This leads to the modulation of neurotransmitter release and neuronal activity, which ultimately affects pain perception and reward processing.
Biochemical and Physiological Effects:
N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide has been shown to exhibit potent analgesic effects in various animal models of pain. It has also been reported to reduce the reinforcing effects of opioids, suggesting its potential use in the treatment of opioid addiction. Additionally, N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide has been shown to exhibit low toxicity and minimal side effects, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide is its high affinity and selectivity for the μ-opioid receptor, which allows for more precise investigations of the role of this receptor in pain and addiction. However, one limitation of N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield. Additionally, further studies are needed to fully elucidate the mechanism of action of N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide and its potential applications in the treatment of pain and addiction. Finally, investigations into the potential side effects and toxicity of N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide are necessary to ensure its safety for clinical use.
Synthesemethoden
The synthesis of N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide involves the reaction of N-benzylpiperidine-4-carboxylic acid with isobutyryl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N-benzylpiperidine-3-carboxamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide. The purity of the compound can be improved through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been reported to exhibit high affinity and selectivity for the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. N-benzyl-1'-isobutyryl-1,4'-bipiperidine-3-carboxamide has been used in various in vitro and in vivo studies to investigate the role of the μ-opioid receptor in pain and addiction.
Eigenschaften
IUPAC Name |
N-benzyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-17(2)22(27)24-13-10-20(11-14-24)25-12-6-9-19(16-25)21(26)23-15-18-7-4-3-5-8-18/h3-5,7-8,17,19-20H,6,9-16H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYAZEZXNKWHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]piperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.